molecular formula C17H21N3O B6898540 N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]oxolan-3-amine

N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]oxolan-3-amine

Cat. No.: B6898540
M. Wt: 283.37 g/mol
InChI Key: JIOOGUIVNANFBA-UHFFFAOYSA-N
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Description

N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]oxolan-3-amine is a complex organic compound featuring a unique structure that combines an imidazo[1,2-a]pyridine moiety with an oxolan-3-amine group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]oxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-2-8-20-11-16(19-17(20)6-1)13-4-3-5-14(10-13)18-15-7-9-21-12-15/h3-5,10-11,15,18H,1-2,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOOGUIVNANFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC(=CC=C3)NC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]oxolan-3-amine typically involves multiple steps. One common method includes the condensation of 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with a suitable benzaldehyde derivative, followed by cyclization and subsequent amination to introduce the oxolan-3-amine group. The reaction conditions often involve refluxing in ethanol or other suitable solvents, with catalysts such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process typically involves recrystallization or chromatographic techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]oxolan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for its potential to inhibit certain enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]oxolan-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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